Magnesium Porphyrin

Artificial Photosynthesis Light-Harvesting Arrays Energy Transfer Dynamics

Researchers face efficiency losses when using zinc porphyrin surrogates for chlorophyll models. Magnesium porphyrin directly resolves this with quantifiably superior photophysics. - 4× longer singlet excited-state lifetime (10 ns) vs. zinc porphyrin (2.5 ns) for enhanced FRET cascades. - 130 mV easier oxidation potential than Zn dimer for efficient photoinduced charge separation. - Unique photodynamic antimicrobial activity where Zn/Co analogs are completely inactive. Supplied with rigorous quality control for reproducible biomimetic and optoelectronic research.

Molecular Formula C20H14MgN4
Molecular Weight 334.7 g/mol
CAS No. 13007-95-9
Cat. No. B1180489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium Porphyrin
CAS13007-95-9
Molecular FormulaC20H14MgN4
Molecular Weight334.7 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3.[Mg]
InChIInChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21,24H;
InChIKeyOXLVMVIUBXHTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Porphyrin Core Properties & Benchmarking


Magnesium porphyrin (MgP), with the CAS registry number 13007-95-9, is a metalloporphyrin coordination compound wherein a magnesium(II) ion is centrally chelated within a porphine macrocycle . Characterized by a highly conjugated 18-π-electron aromatic system, it serves as the minimal structural and functional model for the core chromophore of chlorophyll . The compound exhibits a molecular formula of C20H12MgN4 with a molecular weight of 332.64 g/mol and demonstrates a characteristic intense blue-green emission at 534 nm upon light activation . Unlike more robust but less biomimetic alternatives such as zinc porphyrin, magnesium porphyrin's unique electronic structure—manifested in its redox behavior and excited-state dynamics—forms the basis for its differentiated utility in artificial photosynthesis, biomimetic light-harvesting systems, and photodynamic applications [1].

Chlorophyll core model: Minimal structural mimic of natural chlorophyll chromophore
Electronic differentiation: Redox behavior and excited-state dynamics distinct from Zn/Co/free-base analogs
Research workflow fit: Artificial photosynthesis, light-harvesting arrays, photodynamic studies

Why Magnesium Porphyrin Cannot Be Replaced by Analogs


Within the metalloporphyrin family, the central metal ion acts as a decisive electronic 'tuner,' dictating critical photophysical and electrochemical behaviors that render simple substitution scientifically unsound [1]. While zinc porphyrin is often employed as a more synthetically accessible and robust surrogate for chlorophyll models, direct comparative studies reveal quantifiable performance divergences in energy transfer efficiency, excited-state lifetime, and redox potential that preclude direct interchangeability [2][3]. Similarly, free-base porphyrins (H2P) and other metallated variants (e.g., Co, Cd) exhibit distinct optical gaps, fluorescence properties, and coordination geometries compared to magnesium porphyrin [4][5]. The following quantitative evidence delineates these specific, measurable differentiations that directly inform scientific selection and procurement decisions.

!
Zn porphyrin ≠ drop-in replacement
Shorter singlet lifetime (2.5 ns vs 10 ns) may reduce cumulative energy transfer efficiency in multi-step arrays.
!
Free-base or Co porphyrin mismatch
Optical gap, redox potential, and photodynamic activity shift significantly; photophysical benchmarks will not transfer.
!
Oxidation potential context
Mg-porphyrin dimer is ~130 mV easier to oxidize than Zn analog; charge-separation driving force may differ.

Comparative Evidence Against Key Analogs


Energy Transfer Efficiency vs. Zinc Porphyrin

In a direct head-to-head comparison using dimeric and pentameric porphyrin arrays with diarylethyne linkers, magnesium porphyrin arrays demonstrated a higher quantum yield of singlet excited-state energy transfer (99.7%) compared to analogous zinc porphyrin arrays (99.0%) [1]. This differential performance is attributed to the significantly longer inherent excited singlet-state lifetime of magnesium porphyrin (10 ns) relative to zinc porphyrin (2.5 ns), as measured by time-resolved absorption and fluorescence spectroscopy [1].

Energy transfer vs Zn porphyrin
Head-to-head
MgP: 99.7% transfer yield, 10 ns lifetime
ZnP: 99.0% transfer yield, 2.5 ns lifetime
Longer lifetime supports higher cumulative FRET efficiency
Dimeric/pentameric arrays, diarylethyne linkers
Artificial Photosynthesis Light-Harvesting Arrays Energy Transfer Dynamics

Oxidation Potential vs. Zinc Porphyrin Dimer

A co-facial magnesium porphyrin dimer, designed to mimic the photosynthetic 'special pair,' exhibited a significantly lower oxidation potential compared to a previously reported zinc porphyrin dimer analog, rendering it a more effective electron donor [1]. Electrochemical analysis revealed that the magnesium porphyrin dimer is approximately 130 mV easier to oxidize than its zinc counterpart, thereby providing a greater thermodynamic driving force for charge separation in donor-acceptor conjugates with fullerene [1].

Oxidation potential vs Zn dimer
Cross-study
Mg dimer ~130 mV easier to oxidize than Zn analog
Greater thermodynamic driving force for charge separation
Co-facial dimer, K+ templation, cyclic voltammetry
Biomimetic Electron Transfer Supramolecular Photochemistry Reaction Center Models

Redox Potential vs. All Metal Porphyrins

Among the broader class of metal-containing porphyrins, magnesium porphyrin is distinguished by exhibiting a redox potential of -1.2 V, which is reported as the highest value for this entire class of compounds . This extreme cathodic potential, attributable to the relatively low electronegativity and weak spin-orbit coupling of the Mg(II) ion, positions magnesium porphyrin uniquely for applications requiring strong reducing power or specific potential windows in electrochemical devices .

Redox potential vs all metal porphyrins
Data to verify
-1.2 V, reported as highest among metal-containing porphyrins
Class-level ranking; conditions require confirmation
Electrochemical measurement details not specified
Electrochemistry Electron Transfer Reactions Catalysis

Photodynamic Antibacterial Activity vs. Zn & Co

A comparative study on the antibacterial activity of metalloporphyrins against Staphylococcus aureus revealed a unique photodynamic profile for magnesium protoporphyrin (Mg-PP) [1]. While haemin (Fe-PP) exhibited strong light-independent antibacterial effects, Mg-PP was the only other metalloporphyrin tested that demonstrated photosensitization activity, resulting in light-dependent inhibition of bacterial growth [1]. In contrast, both cobalt protoporphyrin (Co-PP) and zinc protoporphyrin (Zn-PP) were completely photodynamically inactive under the same experimental conditions [1].

Antibacterial photosensitization
Head-to-head
Mg-protoporphyrin: light-dependent inhibition
Zn-PP, Co-PP: photodynamically inactive
Supports antimicrobial photosensitization research context
In vitro S. aureus assays; qualitative activity difference
Antimicrobial Photodynamic Therapy Photosensitization Reactive Oxygen Species

Optical Gap & Red-Shifted Absorption vs. Free-Base

Metalation of the porphyrin core with magnesium induces a quantifiable alteration in the optical bandgap compared to the free-base form [1]. For the meso-tetratolylporphyrin (TTP) derivative, the optical gap (Eg-op) of [MgII(TTP)] was determined to be 1.98 eV using the Tauc plot method [1]. Furthermore, the absorption spectrum of the magnesium complex exhibits a characteristic red-shift in both the Soret and Q bands relative to the free-base porphyrin H2TTP, a spectral shift attributed to the enhanced conjugation and increased symmetry upon Mg(II) coordination [1].

Optical gap vs free-base
Head-to-head
Mg(TTP) Eg-op = 1.98 eV
Soret and Q bands red-shifted relative to H2TTP
Distinct bandgap for spectral matching in devices
Tauc plot from UV-Vis; meso-tetratolyl derivative
Photophysical Characterization Optical Spectroscopy Bandgap Engineering

Two-Photon Absorption Cross-Section Comparison

The two-photon absorption (2PA) cross-section, a key parameter for nonlinear optical and bioimaging applications, varies significantly depending on the porphyrin metalation state [1]. Comparative analysis of the ligand, zinc-porphyrin, and magnesium-porphyrin complexes revealed a ratio of 2PA cross-sections of 1.0 : 1.5 : 1.8, respectively [1]. This demonstrates that magnesium porphyrin possesses an 80% higher two-photon absorption cross-section than the free-base ligand, and a 20% higher cross-section than the zinc analog, indicating superior performance for applications relying on two-photon excitation [1].

Two-photon absorption cross-section
Head-to-head
2PA ratio: Ligand 1.0 : ZnP 1.5 : MgP 1.8
+80% vs ligand, +20% vs Zn porphyrin
Higher 2PA cross-section may support nonlinear optical probes
Comparative measurement; relevance depends on excitation wavelength
Nonlinear Optics Two-Photon Excitation Photodynamic Therapy

Validated Application Scenarios


Artificial Photosynthesis & Light-Harvesting Antennae

Magnesium porphyrin is the optimal building block for constructing multi-chromophore arrays designed to mimic the energy transfer cascades in natural photosynthetic systems. The 4× longer inherent singlet excited-state lifetime (10 ns) and superior energy transfer quantum yield (99.7%) of magnesium porphyrin, relative to zinc porphyrin (2.5 ns and 99.0%, respectively) [1], directly translate to higher cumulative efficiency in multi-step Förster resonance energy transfer (FRET) processes. This quantifiable advantage makes magnesium porphyrin the preferred choice for biomimetic solar cells and light-harvesting antennae where maximizing overall energy conversion efficiency is the primary goal [1][2].

Supramolecular Donor-Acceptor Systems

For researchers developing supramolecular reaction center models and donor-acceptor dyads (e.g., with fullerenes), magnesium porphyrin offers a thermodynamically favorable electron donor profile. Its co-facial dimer form is approximately 130 mV easier to oxidize than the analogous zinc porphyrin dimer [3], providing a greater driving force for photoinduced charge separation. This differentiation is critical for enhancing the efficiency of charge separation and slowing charge recombination, key metrics for the performance of molecular photovoltaics and artificial photosynthetic devices [3].

Antimicrobial Photodynamic Therapy

In light-activated antimicrobial applications targeting pathogens like Staphylococcus aureus, magnesium porphyrin is uniquely qualified among its close metalloporphyrin analogs. Direct comparative evidence shows that while magnesium protoporphyrin exhibits potent light-dependent bacterial growth inhibition, both zinc and cobalt protoporphyrins are photodynamically inactive [4]. Therefore, for scientific investigations into aPDT mechanisms or the development of novel light-based sterilization techniques, magnesium porphyrin is a necessary selection over its Zn and Co counterparts, which would yield null results in this context [4].

Nonlinear Optics & Two-Photon Bioimaging

When designing probes or materials for applications leveraging two-photon excitation, such as deep-tissue bioimaging or 3D optical data storage, magnesium porphyrin provides a measurable performance advantage. Its two-photon absorption cross-section is 80% larger than that of the free-base ligand and 20% larger than that of zinc porphyrin [5]. This higher cross-section enables more efficient excitation and stronger signal generation at lower laser power, reducing photodamage and improving imaging depth, making magnesium porphyrin a strategically superior choice for these advanced optical applications [5].

Application
Selection Property
Validation Focus
Artificial photosynthesis light-harvesting arrays
Extended singlet excited-state lifetime and high energy transfer yield
FRET cascade efficiency in multi-chromophore systems
Supramolecular donor-acceptor reaction center models
Ease of oxidation and thermodynamic driving force for charge separation
Photoinduced charge-separation kinetics and recombination rates
Light-activated antimicrobial photosensitization studies
Reported light-dependent antibacterial photosensitization activity
Microbial growth inhibition under defined illumination conditions
Nonlinear optics and two-photon excitation research
Reported higher two-photon absorption cross-section relative to Zn/ligand
Two-photon brightness and imaging depth benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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